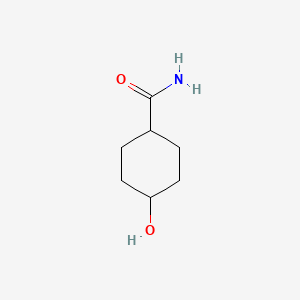

4-Hydroxycyclohexane-1-carboxamide

Description

BenchChem offers high-quality 4-Hydroxycyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxycyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxycyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUHQXIAXJMZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-30-6, 19556-97-9 | |

| Record name | 4-hydroxycyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-hydroxycyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of 4-Hydroxycyclohexane-1-carboxamide

[1]

Executive Summary

4-Hydroxycyclohexane-1-carboxamide is a critical disubstituted cyclohexane scaffold used extensively in medicinal chemistry as a linker and pharmacophore. It serves as a precursor for anticonvulsants, protease inhibitors, and bioisosteres of peptide bonds. This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and stereochemical characterization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Core Data

| Property | Value |

| IUPAC Name | 4-Hydroxycyclohexane-1-carboxamide |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight (Average) | 143.18 g/mol |

| Monoisotopic Mass | 143.0946 Da |

| CAS Number (Generic) | 1221724-30-6 |

| CAS (cis-isomer) | See Note 1 |

| CAS (trans-isomer) | See Note 1 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents |

Note 1: While the generic CAS 1221724-30-6 covers the unspecified stereochemistry, the precursor acids are distinct: cis-4-hydroxycyclohexanecarboxylic acid (CAS 3685-22-1) and trans-4-hydroxycyclohexanecarboxylic acid (CAS 3685-26-5).

Stereochemistry: The Critical Variable

The cyclohexane ring allows for two distinct diastereomers.[1] In drug design, the choice between cis and trans isomers dictates the spatial projection of the hydrogen bond donors/acceptors.

-

Trans-isomer: The hydroxyl (C4) and carboxamide (C1) groups are typically in the diequatorial conformation (thermodynamically favored), placing the substituents ~180° apart.

-

Cis-isomer: One substituent is axial and the other equatorial, creating a bent topology often used to induce turns in peptidomimetics.

Synthesis & Manufacturing Protocols

Strategic Route Selection

Direct synthesis from 4-hydroxybenzoic acid is the industry standard, involving catalytic hydrogenation followed by amidation. The stereoselectivity is controlled during the hydrogenation step or via thermodynamic equilibration.

Workflow Visualization

Caption: Synthesis pathway from aromatic precursor to purified amide, highlighting the critical isomer separation step.

Detailed Protocol: Trans-Selective Synthesis

Objective: Synthesis of trans-4-hydroxycyclohexane-1-carboxamide.

-

Hydrogenation (Aromatic Reduction):

-

Reagents: 4-Hydroxybenzoic acid, 5% Ru/C catalyst, Water/NaOH.

-

Conditions: 100-120°C, 50-100 bar H₂.

-

Mechanism: High-pressure hydrogenation reduces the benzene ring. Basic conditions often favor the trans-carboxylate due to reversible epimerization at the

-carbon.

-

-

Esterification & Isomerization (Optional but Recommended):

-

Convert the crude acid to the methyl ester using MeOH/H₂SO₄.

-

Equilibration: Reflux with NaOMe in MeOH. This drives the mixture toward the thermodynamically stable trans-diequatorial isomer (>90% trans).

-

-

Amidation (Aminolysis):

-

Reagents: trans-Methyl 4-hydroxycyclohexanecarboxylate, 7N Ammonia in Methanol.

-

Procedure: Dissolve the ester in methanolic ammonia. Seal in a pressure vessel and stir at RT for 24-48 hours.

-

Workup: Concentrate in vacuo. The product often precipitates as a white solid. Recrystallize from EtOAc/EtOH to remove traces of the cis isomer.

-

Analytical Characterization

Validating Stereochemistry via NMR

Distinguishing cis from trans is best achieved using ¹H NMR coupling constants (

Isomer Identification Logic

Caption: Decision tree for assigning stereochemistry based on H1 proton coupling constants in 1H NMR.

Spectroscopic Data Summary

| Technique | Expected Signal / Fragment | Interpretation |

| ¹H NMR (DMSO-d₆) | Equatorial protons are deshielded relative to axial. | |

| Carbinol proton; splitting pattern defines stereochemistry. | ||

| Amide protons (distinct diastereotopic environment). | ||

| MS (ESI+) | Protonated molecular ion. | |

| Loss of amide group (common fragmentation). | ||

| Dehydration (loss of hydroxyl). |

Applications in Drug Discovery[5][11]

Bioisosteric Replacement

The 4-hydroxycyclohexane carboxamide moiety is frequently used as a saturated, solubilizing bioisostere for:

-

Substituted Benzoamides: Improving metabolic stability by removing the aromatic ring (reducing CYP450 metabolism).

-

Peptide Linkers: The rigid cyclohexane ring restricts conformational freedom, potentially increasing binding affinity to target proteins (entropy-enthalpy compensation).

Scaffold for Anticonvulsants

Research indicates that geminally disubstituted cyclohexanecarboxamides and their derivatives (where the 4-hydroxy group is modified) exhibit anticonvulsant activity. The 4-OH group serves as a handle for further functionalization (e.g., etherification) to tune lipophilicity (LogP).

Oclacitinib Synthesis

While not the final motif, trans-4-aminocyclohexanecarboxylic acid derivatives (analogs of the hydroxy compound) are key intermediates in the synthesis of JAK inhibitors like Oclacitinib. The hydroxy-amide serves as a model system for optimizing the stereoselective synthesis of these saturated rings.

References

-

PubChem. 4-Hydroxycyclohexane-1-carboxamide (Compound).[3][4] National Library of Medicine. Available at: [Link]

- Google Patents.CN106316825A - Preparing method for trans-4-hydroxycyclohexanecarboxylic acid.

-

MDPI. Synthesis and Characterization of cis-/trans-Isomers of Cyclohexane Derivatives. Molbank 2025. Available at: [Link]

Thermodynamic Stability of 4-Hydroxycyclohexane-1-carboxamide Isomers

Technical Guide for Drug Development & Structural Chemistry

Executive Summary

In the context of drug development and solid-state chemistry, the trans-isomer of 4-hydroxycyclohexane-1-carboxamide is the thermodynamically stable form.

This stability arises from the diequatorial preference of the 1,4-disubstituted cyclohexane ring, which minimizes 1,3-diaxial steric strain. While the cis-isomer exists and is often encountered as a kinetic product or metabolite, it will isomerize to the trans-form under thermodynamic control (base-catalyzed equilibration). Understanding this preference is critical for controlling polymorphism, solubility, and shelf-life in pharmaceutical formulations.

Conformational Analysis & Thermodynamic Drivers[1]

To understand the stability hierarchy, we must analyze the cyclohexane chair conformations using A-values (conformational free energy).

The Chair Conformation Landscape

The cyclohexane ring exists primarily in a chair conformation to minimize torsional strain. For 1,4-disubstitution, the geometric isomers display distinct conformational possibilities:

-

Trans-Isomer: Can adopt a diequatorial (e,e) or diaxial (a,a) conformation.

-

Cis-Isomer: Must adopt an axial-equatorial (a,e) conformation.[1][2]

Energetic Quantification (A-Values)

The stability is dictated by the A-value, which represents the free energy difference (

| Substituent | Approx. A-Value (kcal/mol) | Steric Implication |

| -OH (Hydroxyl) | 0.87 – 1.0 | Moderate penalty for axial position. |

| -CONH₂ (Carboxamide) | 1.4 – 1.6* | High penalty due to planar resonance structure. |

*Estimated based on -COOH (1.4) and -COOMe (1.3) values, adjusted for amide resonance planarity.

Stability Hierarchy

-

Trans (e,e): Both groups are equatorial.[3][2] Steric strain is minimized.[2] This is the Global Thermodynamic Minimum .

-

Cis (e_amide, a_OH): The bulkier amide group takes the equatorial position, forcing the hydroxyl group axial. This incurs a penalty of ~0.9 kcal/mol (from the axial OH).[1]

-

Cis (a_amide, e_OH): The amide is axial. This incurs a higher penalty (~1.5 kcal/mol).

-

Trans (a,a): Both groups are axial. This incurs severe 1,3-diaxial interactions (~2.5+ kcal/mol) and is energetically inaccessible.

Visualization of Isomerization Pathways

The following diagram illustrates the thermodynamic equilibration pathway. Under basic conditions, the C1 proton is abstracted, creating a planar enolate intermediate that destroys the stereocenter. Reprotonation occurs preferentially from the axial face to yield the equatorial amide (thermodynamic product).

Figure 1: Thermodynamic equilibration favors the trans-isomer via a planar enolate intermediate.

Experimental Validation Protocols

As a scientist, you must validate these theoretical predictions. Below are self-validating protocols for synthesis and analysis.

Protocol: Thermodynamic Equilibration

This method converts a mixture (or pure cis) to the thermodynamic trans limit.

Reagents:

-

Substrate: 4-Hydroxycyclohexane-1-carboxamide (cis/trans mix).

-

Solvent: Anhydrous Ethanol (EtOH).

-

Catalyst: Sodium Ethoxide (NaOEt) (20 mol%).

Workflow:

-

Dissolution: Dissolve 1.0 g of substrate in 10 mL anhydrous EtOH under

atmosphere. -

Initiation: Add NaOEt (freshly prepared or 21% wt solution).

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Note: Higher temperatures accelerate the reach to

. -

Quench: Cool to RT and neutralize with equimolar acetic acid.

-

Isolation: Remove solvent in vacuo. Recrystallize the residue from Ethyl Acetate/Hexane to enrich the trans isomer (which typically has lower solubility/higher MP).

Protocol: Analytical Discrimination (NMR)

NMR is the gold standard for assigning configuration based on coupling constants (

-

Target Nucleus: H1 (proton alpha to amide) and H4 (proton alpha to hydroxyl).

-

Trans-Isomer (Diequatorial):

-

H1 and H4 are both axial .

-

Coupling: H1 will show a large triplet-of-triplets (tt) splitting pattern with two large vicinal couplings (

Hz) to the axial H2/H6 protons.

-

-

Cis-Isomer (Axial-Equatorial):

-

H1 is likely axial (amide equatorial), but H4 is equatorial (OH axial).

-

Coupling: The equatorial proton (H4) will show narrow multiplets with small couplings (

Hz,

-

Comparative Property Analysis

The following table summarizes the physicochemical distinctions critical for solid-state form selection.

| Property | Trans-Isomer | Cis-Isomer | Causality |

| Thermodynamic Stability | High (Stable) | Low (Metastable) | Diequatorial geometry minimizes steric strain. |

| Melting Point | Higher (>200°C typ.) | Lower | Symmetry of trans allows tighter crystal packing.[4] |

| Solubility (Water) | Lower | Higher | Cis has a larger net dipole moment and lower lattice energy. |

| Elution Order (RP-HPLC) | Late Eluter | Early Eluter | Cis is more polar; Trans is more hydrophobic. |

| Biological Context | Synthetic Target | Metabolic Product | Enzymatic oxidation often favors cis (kinetic control). |

References

-

PubChem. 4-hydroxycyclohexane-1-carboxamide (Compound).[5][6] National Library of Medicine. Available at: [Link]

- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.

- Google Patents.Method for preparing trans-4-hydroxycyclohexanecarboxylic acid (CN106316825A).

Sources

- 1. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]

- 5. 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-hydroxycyclohexane-1-carboxamide (C7H13NO2) [pubchemlite.lcsb.uni.lu]

Solubility Profile of 4-Hydroxycyclohexane-1-carboxamide: Technical Characterization & Solvent Selection Guide

Executive Summary & Structural Context

4-Hydroxycyclohexane-1-carboxamide (C₇H₁₃NO₂) represents a critical bifunctional scaffold in medicinal chemistry, often serving as a polar pharmacophore in kinase inhibitors and metabolic modulators.[1][2] Its physicochemical behavior is governed by the interplay between the hydrophilic "head" (primary amide), the polar "tail" (hydroxyl group), and the lipophilic cyclohexane core.[2]

This guide provides a technical analysis of its solubility profile, distinguishing between kinetic and thermodynamic solubility across aqueous and organic matrices.[1][2] It addresses the critical impact of stereochemistry (cis vs. trans) on crystal lattice energy and dissolution rates, providing a robust framework for solvent selection in formulation and synthesis.[2]

Physicochemical Descriptors

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 143.18 g/mol | Low MW favors dissolution.[1][2][3] |

| LogP (Predicted) | ~ -0.3 to 0.1 | Amphiphilic; favors polar protic solvents.[1][2] |

| H-Bond Donors | 3 (Amide -NH₂, Alcohol -OH) | Strong potential for water/alcohol solvation.[1][2] |

| H-Bond Acceptors | 2 (Amide C=O, Alcohol -O-) | Facilitates solubility in DMSO/DMF.[1][2] |

| Stereochemistry | cis / trans isomers | Trans isomers typically exhibit higher lattice energy (lower solubility) due to efficient packing.[1][2] |

Solubility Profile: Water vs. Organic Solvents[4]

The solubility of 4-Hydroxycyclohexane-1-carboxamide is non-linear across solvent polarity indices. The compound exhibits a "U-shaped" solubility curve relative to dielectric constant, favoring highly polar protic and aprotic solvents while crashing out in non-polar hydrocarbons.[2]

Aqueous Solubility (Water/Buffers)[1][2]

-

Status: Soluble (>10 mg/mL estimated; pH dependent if hydrolyzed).[1][2]

-

Mechanism: The hydroxyl and amide groups form extensive hydrogen bond networks with water.[1][2]

-

pH Sensitivity: The amide is neutral at physiological pH (7.4).[1][2] However, extreme pH (<2 or >12) may trigger hydrolysis to 4-hydroxycyclohexanecarboxylic acid, altering solubility.[1][2]

-

Application: Ideal for aqueous stock solutions in biological assays, though long-term stability requires buffering.[1][2]

Organic Solvent Compatibility

The following table categorizes solvents based on interaction capability (Dipole-Dipole, H-Bonding, Dispersion).

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | Freely Soluble (>50 mg/mL) | Disrupts intermolecular H-bonds of the crystal lattice; preferred for stock solutions (20-100 mM).[1][2] |

| Polar Protic | Methanol, Ethanol | Soluble (>20 mg/mL) | Solvation via H-bonding; solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1][2] |

| Polar Aprotic (Volatile) | Acetone, Acetonitrile | Moderately Soluble | Good for intermediate transfers; may require warming.[1][2] |

| Chlorinated | DCM, Chloroform | Sparingly Soluble | Limited H-bond acceptance; often requires cosolvents (e.g., 5% MeOH in DCM).[1] |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble | Dominant hydrophobic effect excludes the polar solute; used as anti-solvents for crystallization.[1] |

The Stereochemistry Factor (Cis vs. Trans)

Researchers must verify the isomeric ratio of their material.[1][2]

-

Trans-isomer: Equatorial/Equatorial conformation (typically).[1][2] Packs efficiently in the crystal lattice.[1][2] Lower Solubility, Higher Melting Point. [1]

-

Cis-isomer: Axial/Equatorial conformation.[1][2] Disrupts packing. Higher Solubility, Lower Melting Point. [1]

Solvation Mechanism & Thermodynamics

Understanding why the compound dissolves is crucial for troubleshooting precipitation events.[1][2] The following diagram illustrates the solvation logic flow.

Figure 1: Mechanistic pathways for solvation. The compound relies on H-bond donation/acceptance to overcome its crystal lattice energy, making non-polar solvents ineffective.[1]

Experimental Protocols for Solubility Determination

Do not rely solely on literature values. Batch-to-batch variation (polymorphs, particle size) necessitates empirical testing.[1][2]

Protocol A: Kinetic Solubility Screening (High Throughput)

Objective: Rapidly estimate solubility for biological assays (e.g., < 2% DMSO tolerance).

-

Preparation: Dispense 10 mg of compound into a glass vial.

-

Titration: Add solvent (e.g., PBS pH 7.4) in aliquots of 100 µL.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if particles persist.[1][2]

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Validation: If solution remains cloudy at 10 mL (1 mg/mL), filter (0.45 µm) and analyze filtrate by HPLC.

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Objective: Determine the absolute saturation point for formulation stability.

-

Saturation: Add excess compound (~50 mg) to 1 mL of solvent (Water, MeOH, or Buffer).[2]

-

Equilibration: Shake at constant temperature (25°C) for 24 to 48 hours .

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter.

-

Quantification (HPLC-UV):

Workflow for Solvent Selection

Use this logic tree to select the appropriate solvent system for your specific application (Synthesis vs. Assay).

Figure 2: Decision matrix for solvent selection based on experimental constraints.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14022790, 4-hydroxycyclohexane-1-carboxamide. Retrieved February 23, 2026 from [Link].[2]

- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1][2] (Source for kinetic vs thermodynamic solubility protocols).

Sources

4-Hydroxycyclohexane-1-carboxamide CAS number and chemical identifiers

Introduction: The Shift to Fsp³-Rich Scaffolds

In modern medicinal chemistry, the transition from planar, aromatic-heavy structures to three-dimensional, aliphatic scaffolds is a critical strategy for improving clinical success rates. 4-Hydroxycyclohexane-1-carboxamide serves as a pivotal building block in this domain. Unlike its aromatic analogue (4-hydroxybenzamide), this saturated cyclohexane scaffold offers increased fraction of sp³-hybridized carbons (Fsp³), which correlates with improved solubility and reduced promiscuity in drug candidates.

This guide provides a comprehensive technical analysis of 4-Hydroxycyclohexane-1-carboxamide, distinguishing its stereoisomers and detailing its application in the synthesis of bioactive molecules, such as Rad51 inhibitors.

Chemical Identity & Stereochemistry

The compound exists as two distinct geometric isomers: cis and trans. Differentiating these is vital for biological activity, as the spatial orientation of the hydroxyl and amide groups dictates receptor binding affinity.

Identifier Matrix

| Identifier Type | Generic / Unspecified | trans-Isomer (Thermodynamic) | cis-Isomer (Kinetic) |

| CAS Number | 1221724-30-6 | 116941-10-7 | 19556-97-9 |

| IUPAC Name | 4-Hydroxycyclohexane-1-carboxamide | (1r,4r)-4-hydroxycyclohexane-1-carboxamide | (1s,4s)-4-hydroxycyclohexane-1-carboxamide |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol | 143.18 g/mol | 143.18 g/mol |

| SMILES | NC(=O)C1CCC(O)CC1 | NC(=O)[C@H]1CCCC1 | NC(=O)[C@H]1CCCC1 |

Stereochemical Relationships

The trans-isomer is generally more thermodynamically stable due to both substituents occupying equatorial positions in the chair conformation. The cis-isomer typically places one substituent in an axial position, creating 1,3-diaxial strain.

Figure 1: Stereochemical divergence and stability profiles of the 4-hydroxycyclohexane-1-carboxamide isomers.

Physicochemical Properties

Understanding the physical state of the precursor acid is often used as a purity proxy for the amide derivative.

| Property | Value / Description | Note |

| Physical State | Solid (Powder to Crystal) | Hygroscopic tendencies observed in impure samples. |

| Melting Point (Acid) | 148–152 °C | For the trans-acid precursor (CAS 3685-26-5). |

| Solubility | High in MeOH, DMSO, Water | Polar functional groups facilitate aqueous solubility. |

| LogP (Calc) | -0.3 | Indicates high hydrophilicity; suitable for lowering logD in lead optimization. |

| H-Bond Donors | 2 | Amide -NH₂ and Hydroxyl -OH. |

Synthesis & Production Protocols

The synthesis typically proceeds via the hydrogenation of 4-hydroxybenzoic acid, followed by amidation. The stereoselectivity is determined during the hydrogenation step.

Synthetic Pathway (Graphviz)

Figure 2: Synthetic route from aromatic precursor to the target trans-amide.

Detailed Methodology (Trans-Isomer Focus)

Step 1: Hydrogenation

-

Reagents: 4-Hydroxybenzoic acid, 5% Rh/C or Ru/C catalyst, Water/Ethanol solvent.

-

Conditions: High pressure (50–100 bar H₂) and temperature (80–100 °C) are required to reduce the aromatic ring.

-

Outcome: Yields a mixture of cis and trans acids. The cis isomer often predominates under kinetic control.

Step 2: Isomerization & Isolation

-

Isomerization: The crude mixture is heated with a base (e.g., KOH) to equilibrate to the thermodynamically stable trans-isomer.

-

Crystallization: The trans-acid is less soluble in non-polar solvents and can be recrystallized from ethyl acetate/hexane.

Step 3: Amidation

-

Activation: Dissolve trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in DCM or THF. Add Carbonyldiimidazole (CDI, 1.1 eq) and stir for 1 hour to form the acyl imidazole.

-

Amination: Add Ammonium Chloride (NH₄Cl, 3.0 eq) and Triethylamine (Et₃N, 3.0 eq). Stir overnight at room temperature.

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Ether to obtain trans-4-hydroxycyclohexane-1-carboxamide as a white solid.

Applications in Drug Discovery

This scaffold is not merely an intermediate; it is a strategic structural element used to modulate physicochemical properties.[1]

Case Study: Rad51 Inhibitors

In the development of DNA repair inhibitors targeting the Rad51 protein (crucial for homologous recombination in cancer cells), the trans-4-hydroxycyclohexanecarboxamide moiety is used as a polar head group.

-

Mechanism: The hydroxyl group acts as a hydrogen bond donor/acceptor within the binding pocket, while the cyclohexane ring provides a rigid spacer that positions the amide for interaction with the protein backbone.

-

Reference: Patent WO2019051465A1 describes the use of this specific CAS (116941-10-7) as a starting material to synthesize complex Rad51 inhibitors.

Bioisosterism

The 4-hydroxycyclohexyl group is often used as a bioisostere for:

-

4-Hydroxyphenyl: Reduces metabolic liability (no quinone methide formation) and improves solubility.

-

Piperidine/Piperazine: Provides a neutral alternative to basic amines, reducing hERG channel liability.

Safety & Handling

While generally considered low toxicity compared to aromatic amines, standard laboratory safety protocols must be enforced.

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Handling: Use in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The trans-isomer is stable, but the cis-isomer may be more prone to lactonization if the amide hydrolyzes under acidic conditions.

References

-

PubChem. (2025).[2][3] 4-Hydroxycyclohexane-1-carboxamide (Compound).[4][2][3] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier for 4-hydroxycyclohexane-1-carboxamide. [Link]

- Google Patents. (2019). WO2019051465A1 - Rad51 inhibitors.

-

MolPort. (2025). Chemical Data Sheet: CAS 116941-10-7. [Link]

Sources

- 1. Sustainable drug discovery using Green Chemistry [astrazeneca.com]

- 2. 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans 4-Hydroxycyclohexanecarboxylic acid methylamide | C8H15NO2 | CID 68048305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molport.com [molport.com]

Conformational Analysis of Cyclohexane Carboxamide Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary

Cyclohexane carboxamides represent a "privileged scaffold" in modern drug discovery, serving as rigid vectors for pharmacophore display in GPCR ligands, ion channel blockers, and enzyme inhibitors. However, their utility is governed by a delicate balance between steric repulsion (A-values) and electronic stabilization (intramolecular hydrogen bonding).

This guide provides a rigorous framework for analyzing these systems, moving beyond basic chair-boat paradigms to address the specific rotameric and electronic challenges introduced by the carboxamide moiety.

Part 1: Theoretical Framework & Thermodynamics

The Steric Baseline: A-Values

The conformational preference of a monosubstituted cyclohexane is dictated by the A-value (

| Substituent | A-Value (kcal/mol) | Structural Context |

| 1.74 | Standard aliphatic reference. | |

| 1.41 | Planar, similar to carboxamide. | |

| 1.10 - 1.20 | Rotational freedom reduces effective bulk. | |

| 1.50 - 1.70 | Planar; steric bulk depends on N-H orientation. | |

| 1.80 - 2.40 | Highly dependent on R-group size and rotamer (cis/trans). |

Key Insight: Unlike simple alkyl groups, the carboxamide A-value is variable. It is influenced by the rotational isomerism of the amide bond. The trans amide rotamer (oxygen anti to the ring C-H) is generally preferred to minimize steric clash with the axial protons at C3 and C5.

The Electronic Override: Intramolecular Hydrogen Bonding (IMHB)

In drug design, "masking" polar groups via IMHB is a proven strategy to improve membrane permeability (e.g., Blood-Brain Barrier penetration). In cyclohexane carboxamides, specific substitution patterns can override steric preferences to lock the ring in an otherwise unfavorable conformation.

-

1,3-cis systems: A polar group at C3 (e.g.,

,

Part 2: Computational Modeling Workflow

To predict the bioactive conformation before synthesis, a multi-stage computational protocol is required. Standard force fields (MMFF94) often fail to accurately capture the subtle electronic effects of the amide group.

Protocol: High-Fidelity Conformational Search

-

Exhaustive Sampling: Use a stochastic search (Monte Carlo or Low-mode MD) to generate initial conformers.

-

Critical Step: Explicitly vary the amide bond torsion (

) to capture both cis and trans amide rotamers.

-

-

DFT Optimization: Re-optimize all unique conformers within 5 kcal/mol of the global minimum.

-

Recommended Level: B3LYP-D3(BJ)/6-311+G(d,p). The "D3" dispersion correction is mandatory to account for attractive London dispersion forces between the cyclohexane ring and large N-substituents.

-

-

Solvation Models: Perform single-point energy calculations using implicit solvation models (SMD or CPCM) matching your assay buffer (water) and a non-polar solvent (chloroform) to estimate membrane permeability.

Figure 1: Computational workflow for predicting solution-state populations of cyclohexane carboxamides.

Part 3: Experimental Validation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the gold standard for validating the computational models. The methine proton alpha to the carboxamide group (

The Coupling Constant Analysis

The splitting pattern of

-

Scenario A: Equatorial Carboxamide (Axial Proton)

-

Scenario B: Axial Carboxamide (Equatorial Proton)

Variable Temperature (VT) NMR

If the room temperature spectrum shows "averaged" couplings (e.g.,

-

Protocol: Cool the sample to

(in -

Observation: The averaged signal will decoalesce into two distinct sets of signals representing the frozen axial and equatorial conformers. Integration of these signals yields the equilibrium constant (

) directly.

Figure 2: Decision tree for assigning stereochemistry using proton NMR coupling constants.

Part 4: Case Study – Masking Polarity for CNS Delivery

Context: A major challenge in developing IP6K1 inhibitors for CNS indications is the polarity of the carboxamide group, which limits Blood-Brain Barrier (BBB) permeability.[6]

Strategy: Researchers utilized a 1,3-cis cyclohexane scaffold. By placing a Fluorine atom or a Pyridine ring at the C3 position, they engineered an Intramolecular Hydrogen Bond (IMHB) between the amide N-H and the C3 acceptor.

Outcome:

-

Open Conformer (Water): The IMHB breaks, allowing solvation.

-

Closed Conformer (Lipid): The IMHB forms, effectively "hiding" the H-bond donor.

-

Result: This modification increased the brain/plasma ratio by 173-fold compared to the open-chain analog [5].

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Smith, G., & Wermuth, U. D. (2012).[7] Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives. Acta Crystallographica Section C, 68(9), o327-o331.[7] Link

-

Gomes, T. C., et al. (2011). Charge-assisted intramolecular hydrogen bonds in disubstituted cyclohexane derivatives. Journal of Physical Chemistry A, 115(52). Link

-

Caron, G., et al. (2011). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. MedChemComm, 2, 795-804. Link

-

Barrow, J. C., et al. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.[6] Rowan Science. Link

-

Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.[8][9] World Journal of Chemical Education, 4(6). Link

Sources

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]

- 7. Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m- and p-aminobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 9. scispace.com [scispace.com]

Hydrogen Bonding Potential of 4-Hydroxycyclohexane-1-carboxamide: A Supramolecular & Pharmaceutical Analysis

Executive Summary

This technical guide analyzes the hydrogen bonding landscape of 4-Hydroxycyclohexane-1-carboxamide (4-HCCA) . As a bifunctional cyclohexane derivative, 4-HCCA serves as a critical model for understanding the competition between amide-amide homosynthons and hydroxyl-amide heterosynthons in crystal engineering and drug design.

For researchers in pre-formulation and medicinal chemistry, the primary significance of 4-HCCA lies in its isomeric dependence. The trans-isomer, typically adopting a rigid diequatorial conformation, favors robust 3D intermolecular networks, enhancing crystallinity and melting point. Conversely, the cis-isomer introduces conformational flexibility and potential intramolecular motifs that modulate solubility and membrane permeability.

Structural Analysis & Isomerism

The hydrogen bonding potential of 4-HCCA is dictated by the stereochemical relationship between the carboxamide (-CONH

Conformational Landscape

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.

-

Trans-4-HCCA: The thermodynamically stable conformer places both substituents in equatorial positions (

). This linear topology maximizes the separation between the donor/acceptor groups, strictly enforcing intermolecular hydrogen bonding. -

Cis-4-HCCA: This isomer exists as an equilibrium between two chair forms:

-

Conformer A: Axial Amide / Equatorial Hydroxyl (

) -

Conformer B: Equatorial Amide / Axial Hydroxyl (

)

While the diequatorial trans-isomer is rigid, the cis-isomer's ability to access axial positions introduces a "kink" in the molecular vector, disrupting planar packing and lowering lattice energy relative to the trans form.

-

Electronic Surface Potential (ESP)

-

H-Bond Donors (3 Protons):

-

Amide

(2 protons): Strong donors, typically -

Hydroxyl

(1 proton): Moderate donor, highly directional.

-

-

H-Bond Acceptors (2 Lone Pair Regions):

-

Amide Carbonyl (

): Strongest acceptor (highest negative electrostatic potential). -

Hydroxyl Oxygen (

): Weak acceptor, often acting as a bridge in cooperative networks.

-

Hydrogen Bonding Architecture

The supramolecular assembly of 4-HCCA is governed by the hierarchy of synthons. The amide group dominates the primary organization, while the hydroxyl group acts as a cross-linking agent.

Primary Motif: The Amide Homosynthon

In the absence of strong competing acids, primary amides form the classic

-

Mechanism: Two amide units pair in a centrosymmetric fashion.

-

Interaction:

-

Geometry: Planar, 8-membered ring.

-

Energy:

(dimer strength).

Secondary Motif: Hydroxyl-Mediated Networking

The 4-hydroxyl group prevents the formation of isolated dimer ribbons (common in simple fatty amides) by cross-linking the ribbons into 2D sheets or 3D architectures.

-

Donor Role:

(Competing with amide NH) -

Acceptor Role:

(Amide proton donating to hydroxyl oxygen)

Topological Visualization

The following diagram illustrates the competitive pathways for hydrogen bond formation in the trans-isomer context.

Figure 1: Network topology of 4-HCCA hydrogen bonding. The primary amide dimer stabilizes the core, while the hydroxyl group enables 3D lattice expansion or solvent interaction.

Experimental Characterization Protocols

To validate the H-bond network, the following self-validating protocols are recommended.

Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Determine exact bond lengths and angles to classify H-bond strength.

-

Crystallization: Dissolve 50 mg 4-HCCA in Methanol/Water (9:1). Allow slow evaporation at 4°C to favor thermodynamic polymorphs.

-

Data Collection: Collect at 100 K to minimize thermal ellipsoid vibration on protons.

-

Validation Metric:

-

Identify the

distance. -

Strong H-Bond:

-

Moderate H-Bond:

-

Look for the C(4) motif (infinite chain) vs R(8) (dimer).

-

FTIR Spectroscopy (Solid State vs. Solution)

Objective: Differentiate intermolecular H-bonding from free groups.

| Functional Group | Vibration Mode | Free (Dilute | H-Bonded (Solid KBr) | Shift ( |

| Amide A | Red Shift ( | |||

| Amide I | Red Shift ( | |||

| Hydroxyl | Broad, Red Shift |

Protocol:

-

Prepare a 1 mM solution in dry chloroform (reference for "free" state).

-

Prepare a KBr pellet (1% w/w) of the solid analyte.

-

Causality: A shift in Amide I to lower wavenumbers confirms

is accepting a hydrogen bond. A broadening of the OH peak confirms participation in a cooperative network.

Pharmaceutical Implications

The H-bonding profile directly influences the "developability" of 4-HCCA derivatives.

Solubility & Permeability

-

Trans-Isomer: The high lattice energy derived from the efficient packing of the diequatorial conformer typically results in lower aqueous solubility . The extensive 3D H-bond network requires significant energy to break during dissolution.

-

Cis-Isomer: The axial/equatorial mismatch disrupts the lattice, lowering the melting point and generally increasing solubility .

-

Permeability (LogP): The exposed polar surface area (PSA) is high due to 3 donor protons. Intramolecular H-bonding (if induced in the cis form) can "hide" these protons, potentially increasing membrane permeability (the "chameleon effect").

Co-Crystal Engineering

4-HCCA is an excellent co-former candidate.

-

Acid Co-formers: The amide group can form a heterosynthon with carboxylic acids (

Acid-Amide). -

Phenolic Co-formers: The 4-OH group allows for interaction with phenolic drugs (e.g., paracetamol), potentially improving their mechanical properties.

References

-

Steiner, T. (2002).[1] The Hydrogen Bond in the Solid State.[1] Angewandte Chemie International Edition. Link

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English. Link

-

Görbitz, C. H., & Hersleth, H. P. (2000). Structure of cis-4-aminocyclohexanecarboxylic acid hemihydrate. Acta Crystallographica Section C. Link

-

PubChem. (2025).[2][3] 4-Hydroxycyclohexane-1-carboxamide Compound Summary. National Library of Medicine. Link

-

Moynihan, H. A., et al. (2013). Hydrogen bonding in crystal forms of primary amide functionalized glucose. Carbohydrate Research. Link

Sources

A Comprehensive Technical Guide to the Melting Point Range of Pure 4-Hydroxycyclohexane-1-carboxamide

Foreword: The Significance of a Seemingly Simple Metric

To the uninitiated, the melting point of a compound might appear as a mere physical constant, a number to be recorded and archived. However, for those of us in the trenches of drug development and chemical research, this single value and its characteristic range serve as a critical gatekeeper for purity, identity, and crystalline form. For a molecule such as 4-Hydroxycyclohexane-1-carboxamide, a versatile building block in medicinal chemistry, a thorough understanding of its melting point characteristics is not just academic—it is a foundational pillar of quality control and a predictor of downstream performance.

This guide eschews a rigid, templated approach. Instead, it is structured to walk the reader through the scientific rationale and practical considerations essential for accurately determining and interpreting the melting point range of pure 4-Hydroxycyclohexane-1-carboxamide. We will delve into the nuances of stereochemistry, the profound impact of impurities, and the establishment of a robust, self-validating protocol for its determination.

The Stereochemical Dichotomy of 4-Hydroxycyclohexane-1-carboxamide: A Tale of Two Isomers

A critical, and often overlooked, aspect of 4-Hydroxycyclohexane-1-carboxamide is its stereochemistry. The cyclohexane ring is not planar, and the relative orientations of the hydroxyl and carboxamide groups give rise to two distinct diastereomers: cis and trans.

-

cis-4-Hydroxycyclohexane-1-carboxamide: Both the hydroxyl and carboxamide groups are on the same face of the cyclohexane ring.

-

trans-4-Hydroxycyclohexane-1-carboxamide: The hydroxyl and carboxamide groups are on opposite faces of the ring.

This seemingly subtle difference in three-dimensional arrangement has a profound impact on the crystal lattice packing and intermolecular forces, and consequently, the melting point. While experimental melting point data for the individual amide isomers is not prominently available in the literature, we can draw a strong inference from their carboxylic acid precursors. The synthesis of the amide typically proceeds from the corresponding carboxylic acid, preserving the stereochemistry.

| Compound | Isomer | Reported Melting Point (°C) |

| 4-Hydroxycyclohexanecarboxylic Acid | cis | 148.0 - 152.0[1] |

| 4-Hydroxycyclohexanecarboxylic Acid | trans | 145[2] |

Table 1: Reported Melting Points of Precursor Carboxylic Acid Isomers

The distinct melting points of the cis and trans carboxylic acids strongly suggest that the corresponding cis and trans amides will also possess unique and different melting point ranges. Therefore, any discussion of the melting point of "4-Hydroxycyclohexane-1-carboxamide" must be framed within the context of its isomeric form. A sample of this compound is likely a mixture of these two isomers unless the synthesis was stereospecific.

The Imperative of Purity: How Impurities Skew the Melting Point Narrative

A pure crystalline substance has a sharp, well-defined melting point.[3][4] However, the presence of even minute quantities of impurities can significantly alter this characteristic, typically causing a depression of the melting point and a broadening of the melting range.[5][6][7] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

Impurities disrupt the regular crystalline lattice of the pure compound, weakening the intermolecular forces that hold the solid together.[5][8] Consequently, less thermal energy is required to break these forces and transition the substance from a solid to a liquid state.

For drug development professionals, understanding the impurity profile is a regulatory and safety imperative.[3] Impurities can arise from various stages, including the synthesis of the active pharmaceutical ingredient (API), degradation during storage, or the presence of residual solvents.

The workflow for investigating an out-of-specification melting point for a batch of 4-Hydroxycyclohexane-1-carboxamide is depicted below.

A Self-Validating Protocol for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible melting point data, a rigorously defined and self-validating protocol is essential. The capillary method is a widely accepted and pharmacopeia-endorsed technique.[3]

Instrumentation and Calibration

Modern digital melting point apparatuses offer precise temperature control and automated detection. However, their accuracy is contingent upon regular calibration with certified reference standards. These standards are highly pure compounds with precisely known melting points. The calibration process should bracket the expected melting point of the sample under investigation.

Sample Preparation: The Foundation of Accuracy

Proper sample preparation is paramount for obtaining an accurate melting point.

-

Drying: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point. Drying under vacuum over a desiccant is a common practice.

-

Pulverization: The sample should be a fine, homogenous powder. This ensures efficient and uniform heat transfer within the capillary tube.

-

Packing the Capillary: The powdered sample is introduced into a capillary tube (sealed at one end) to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube on a hard surface.

The Measurement Protocol

A two-stage heating process is recommended for both efficiency and accuracy.

-

Rapid Preliminary Scan: A rapid heating rate (e.g., 10-20 °C/minute) is used to quickly determine an approximate melting range.

-

Slow, Accurate Determination: A fresh sample is heated rapidly to a temperature approximately 10-15 °C below the preliminary melting point. The heating rate is then reduced to 1-2 °C/minute to allow for thermal equilibrium between the sample and the heating block.

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last solid particle melts. For a pure compound, this range should be narrow (typically ≤ 1 °C).

The following diagram illustrates the key steps in this protocol.

Interpreting the Data: Beyond the Numbers

The melting point range of a newly synthesized batch of 4-Hydroxycyclohexane-1-carboxamide should be interpreted with the following considerations:

-

Comparison to a Reference Standard: The most reliable method for identification is a mixed melting point determination. If an authentic, pure sample of the desired isomer is available, a 1:1 mixture with the experimental sample is prepared. If there is no depression in the melting point of the mixture, the two samples are likely identical.

-

The Width of the Range: A broad melting range is a strong indicator of the presence of impurities.

-

The Isomeric Ratio: If the synthesis is not stereospecific, the resulting product will be a mixture of cis and trans isomers. This will likely result in a broad melting range, as one isomer acts as an impurity to the other. Chromatographic methods (e.g., HPLC or GC) are necessary to determine the isomeric ratio.

Conclusion: A Commitment to Scientific Integrity

The determination of the melting point range of pure 4-Hydroxycyclohexane-1-carboxamide is far more than a routine measurement. It is a nuanced analytical procedure that, when executed with scientific rigor, provides invaluable insights into the identity, purity, and isomeric composition of the compound. By understanding the underlying principles of stereochemistry and the effects of impurities, and by adhering to a robust, self-validating protocol, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity. This commitment to accuracy and causality is the bedrock of sound scientific practice and the assurance of quality in the pharmaceutical industry.

References

- Campbell, N. R., & Hunt, J. H. (1950). 4-Hydroxycyclohexane-1-carboxylic Acid. Journal of the Chemical Society (Resumed), 1379-1382.

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Online] Available at: [Link]

-

Lambda Photometrics Ltd. Melting Point Determination. [Online] Available at: [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Online] Available at: [Link]

- Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.

-

Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Online] Available at: [Link]

-

IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Online] Available at: [Link]

- Ramesh Chaughule. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).

-

PubChem. trans 4-Hydroxycyclohexanecarboxylic acid methylamide. [Online] Available at: [Link]

- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.

- Tang, H., & Xu, S. (1999). Synthesis of Transcyclohexane Carboxylic Acid Derivatives. Chinese Journal of Applied Chemistry, 16(2), 85-87.

-

Chemsrc. trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid | 76657-91-5. [Online] Available at: [Link]

-

J-GLOBAL. trans-4-Hydroxycyclohexanecarboxylate | Chemical Substance Information. [Online] Available at: [Link]

-

PubChem. 4-Hydroxycyclohexanecarboxaldehyde. [Online] Available at: [Link]

-

PubChem. 4-Hydroxycyclohexane-1-carboxamide. [Online] Available at: [Link]

-

SSERC. Melting point determination. [Online] Available at: [Link]

-

Quora. Do impurities always increase the melting point of the solid organic compound?. [Online] Available at: [Link]

-

YouTube. Criteria of Purity; Effect of Impurities on Melting Points. [Online] Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]

-

Oreate AI Blog. The Impact of Impurities on Melting Points: A Closer Look. [Online] Available at: [Link]

-

Chemistry Stack Exchange. Effect of impurities on melting and boiling points. [Online] Available at: [Link]

-

RSC Publishing. 4-Hydroxycyclohexane-1-carboxylic Acid. [Online] Available at: [Link]

-

In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates - PMC. National Center for Biotechnology Information. [Online] Available at: [Link]

Sources

- 1. cis-4-Hydroxycyclohexanecarboxylic acid | 3685-22-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. documents.lgcstandards.com [documents.lgcstandards.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. biotech-spain.com [biotech-spain.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. biomedres.us [biomedres.us]

- 8. 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolic Fate of 4-Hydroxycyclohexane-1-carboxamide: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and methodological framework for understanding the metabolic fate of 4-Hydroxycyclohexane-1-carboxamide. In the absence of direct metabolism studies on this specific molecule, this guide synthesizes information from structurally related compounds, established metabolic pathways, and state-of-the-art analytical techniques to predict its primary metabolites and detail the experimental workflows required for their identification and characterization. The core focus is on two key predicted metabolic transformations: amide hydrolysis and oxidation of the cyclohexane ring. This document is intended to serve as a foundational resource for researchers embarking on the metabolic profiling of 4-Hydroxycyclohexane-1-carboxamide and similar chemical entities, providing both a theoretical framework and practical experimental guidance.

Introduction: Unraveling the Biotransformation of a Cyclic Amide

4-Hydroxycyclohexane-1-carboxamide is a molecule of interest in medicinal chemistry, possessing a cyclohexane core, a hydroxyl group, and a primary amide.[1] Understanding the metabolic stability and biotransformation pathways of such compounds is a cornerstone of drug discovery and development. Metabolism dictates the pharmacokinetic profile, potential for drug-drug interactions, and the formation of potentially active or toxic metabolites.[2]

Predicted Metabolic Pathways and Key Metabolites

The biotransformation of a xenobiotic is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[6] For 4-Hydroxycyclohexane-1-carboxamide, the primary predicted metabolic pathways are amide hydrolysis (a Phase I reaction) and further oxidation of the cyclohexane ring (also a Phase I reaction).

Pathway 1: Amide Hydrolysis

The most probable metabolic transformation of 4-Hydroxycyclohexane-1-carboxamide is the hydrolysis of the amide bond to yield 4-hydroxycyclohexane-1-carboxylic acid and ammonia. This reaction is catalyzed by a class of enzymes known as amidases or carboxylesterases, which are abundant in the liver and other tissues.[7]

Predicted Metabolite 1: 4-Hydroxycyclohexane-1-carboxylic acid

-

Rationale: The presence of a primary amide makes it a likely substrate for hydrolytic enzymes. The aforementioned commercial source specifically points to rapid hydrolysis in human systems.[5] The resulting carboxylic acid is significantly more polar than the parent amide, facilitating its excretion.

Pathway 2: Oxidation of the Cyclohexane Ring

The cyclohexane ring, even with an existing hydroxyl group, can be a target for further oxidation by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[8] This could lead to the formation of diol or keto metabolites.

Predicted Metabolite 2: Cyclohexane-1-carboxamide-1,4-diol

-

Rationale: Hydroxylation is a common metabolic pathway for cyclic alkanes. The existing hydroxyl group can influence the regioselectivity of the second hydroxylation.

Predicted Metabolite 3: 4-Oxocyclohexane-1-carboxamide

-

Rationale: The secondary alcohol at the 4-position can be oxidized to a ketone by alcohol dehydrogenases or certain CYP isozymes.

The following diagram illustrates the predicted primary metabolic pathways of 4-Hydroxycyclohexane-1-carboxamide.

Caption: Predicted primary metabolic pathways of 4-Hydroxycyclohexane-1-carboxamide.

Experimental Workflow for Metabolite Identification and Characterization

A systematic in vitro approach is essential to confirm the predicted metabolic pathways and identify the metabolites of 4-Hydroxycyclohexane-1-carboxamide. The following workflow outlines the key experimental stages.

In Vitro Incubation with Liver Subcellular Fractions

The initial step involves incubating the parent compound with liver subcellular fractions, which contain a high concentration of drug-metabolizing enzymes.

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of CYP enzymes. They are ideal for studying Phase I oxidative metabolism.[9]

-

Hepatocytes: These are whole liver cells and contain a broader range of enzymes, including those involved in both Phase I and Phase II metabolism, as well as transport proteins.[10]

Protocol: In Vitro Incubation with Rat Liver Microsomes [9]

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL)

-

4-Hydroxycyclohexane-1-carboxamide (final concentration of 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to interact with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (to support CYP activity).

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected for analysis.

Analytical Methodology for Metabolite Detection and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone analytical technique for metabolite identification due to its high sensitivity and ability to provide structural information.[11]

Workflow: LC-MS Analysis

-

Chromatographic Separation: The supernatant from the in vitro incubation is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate the parent compound from its more polar metabolites.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is employed to determine the accurate mass of the parent compound and any potential metabolites.

-

Metabolite Identification:

-

Full Scan Analysis: A full scan MS analysis will reveal the presence of ions with m/z values corresponding to the predicted metabolites (e.g., an increase of 16 Da for hydroxylation, or the loss of NH2 and addition of OH for hydrolysis).

-

Tandem MS (MS/MS): Fragmentation of the parent ion and metabolite ions provides structural information. The fragmentation pattern of a suspected metabolite is compared to that of the parent compound to pinpoint the site of metabolic modification.

-

The following diagram illustrates the experimental workflow for metabolite identification.

Caption: Experimental workflow for the identification of metabolites.

Quantitative Analysis and Data Interpretation

Once metabolites are identified, it is crucial to quantify their formation to understand the kinetics of the metabolic reactions.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from an in vitro metabolism study.

| Parameter | 4-Hydroxycyclohexane-1-carboxamide (Parent) | 4-Hydroxycyclohexane-1-carboxylic acid | Cyclohexane-1-carboxamide-1,4-diol | 4-Oxocyclohexane-1-carboxamide |

| Retention Time (min) | tR (Parent) | tR (Metabolite 1) | tR (Metabolite 2) | tR (Metabolite 3) |

| [M+H]+ (m/z) | 144.0968 | 145.0808 | 160.0917 | 142.0811 |

| Key MS/MS Fragments | List fragments | List fragments | List fragments | List fragments |

| Formation Rate (pmol/min/mg protein) | - | Calculated Rate | Calculated Rate | Calculated Rate |

| Percentage of Total Metabolites (%) | - | Calculated % | Calculated % | Calculated % |

Enzyme Kinetics

To determine the efficiency of the metabolic pathways, enzyme kinetic parameters (Km and Vmax) should be determined by incubating the compound at various concentrations and measuring the initial rates of metabolite formation.

Conclusion and Future Directions

This technical guide provides a predictive framework and detailed experimental strategy for elucidating the metabolic fate of 4-Hydroxycyclohexane-1-carboxamide. The primary predicted metabolic pathways are amide hydrolysis and oxidation of the cyclohexane ring. The outlined in vitro experimental workflow, utilizing liver subcellular fractions and advanced LC-MS techniques, provides a robust methodology for the identification, characterization, and quantification of its metabolites.

Future work should focus on executing these experimental plans to definitively identify the metabolites of 4-Hydroxycyclohexane-1-carboxamide. Furthermore, reaction phenotyping studies using a panel of recombinant human CYP enzymes and carboxylesterases will be crucial for identifying the specific enzymes responsible for its metabolism. This knowledge is vital for predicting potential drug-drug interactions and understanding inter-individual variability in its clearance. The insights gained from such studies will be invaluable for the continued development of 4-Hydroxycyclohexane-1-carboxamide and other structurally related compounds.

References

-

Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

- Tangallapally, R. P., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 18(16), 4646-4650.

- Tucker, G. T. (1981). A review of the metabolism of amide local anaesthetic agents. British Journal of Anaesthesia, 53(S1), 3S-17S.

- Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

-

PubChem. Cyclohexanecarboxamide. National Center for Biotechnology Information. [Link]

- Gröbe, G., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. AMB Express, 10(1), 127.

- Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 428.

-

EurekAlert!. (2023). Small chemical change to boost bioavailability of drug molecules. [Link]

- Sauer, J. M., et al. (1997). Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse. Drug Metabolism and Disposition, 25(3), 371-378.

-

ResearchGate. (2023). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. [Link]

-

PubChem. Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)-. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Hydroxycyclohexane-1-carboxamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Cyclic amide derivatives as potential prodrugs. Synthesis and evaluation of N-hydroxymethylphthalimide esters of some non-steroidal anti-inflammatory carboxylic acid drugs. [Link]

- Siems, W., et al. (2000). Metabolism of 4-hydroxynonenal, a cytotoxic product of lipid peroxidation, in rat precision-cut liver slices. Biochemical Pharmacology, 59(7), 851-859.

-

OAE Publishing Inc. (2023). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. [Link]

-

BioIVT. (2021). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. [Link]

-

Pharmacy Times. (2013). Carboxylesterases and Drug Interactions. [Link]

-

Hypha Discovery. (2023). Major biotransformation routes of aficamten. [Link]

- Selma-Barneto, C., et al. (2021). Contribution of Biotransformations Carried Out by the Microbiota, Drug-Metabolizing Enzymes, and Transport Proteins to the Biological Activities of Phytochemicals Found in the Diet. The Journal of Nutrition, 151(10), 2821-2835.

- Stankova, B., et al. (2026). Structural Impact of 4‐Hydroxynonenal Modification on Human Cytochrome CYP4F11. ChemMedChem, e202500701.

-

PMC. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

Sources

- 1. 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)- | C9H18N2O2 | CID 66657052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. A review of the metabolism of amide local anaesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 116941-10-7: Cyclohexanecarboxamide, 4-hydroxy-, trans… [cymitquimica.com]

- 6. oaepublish.com [oaepublish.com]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 10. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Impact of 4‐Hydroxynonenal Modification on Human Cytochrome CYP4F11 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic routes for 4-Hydroxycyclohexane-1-carboxamide from 4-hydroxybenzoic acid

An Application Note for the Synthesis of 4-Hydroxycyclohexane-1-carboxamide from 4-Hydroxybenzoic Acid

Abstract

This comprehensive application note provides detailed synthetic routes for the preparation of 4-hydroxycyclohexane-1-carboxamide, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 4-hydroxybenzoic acid. The synthesis is presented as a two-stage process: (1) catalytic hydrogenation of the aromatic ring of 4-hydroxybenzoic acid to yield 4-hydroxycyclohexanecarboxylic acid, and (2) subsequent amidation of the carboxylic acid to afford the target carboxamide. This guide offers detailed, step-by-step protocols, explains the causality behind experimental choices, and discusses alternative methodologies. All procedures are grounded in authoritative references to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

4-Hydroxycyclohexane-1-carboxamide and its derivatives are important structural motifs in the development of novel pharmaceutical agents and functional materials.[1][2] Their synthesis from simple, cost-effective starting materials is a topic of significant interest. 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA) is an ideal precursor, being a naturally occurring compound and a high-volume industrial chemical produced via the Kolbe–Schmitt reaction.[3][4]

This document outlines a robust and scalable two-step synthetic pathway. The primary challenge lies in the selective reduction of the stable aromatic ring, which requires catalytic hydrogenation under specific conditions to avoid reduction of the carboxylic acid group.[5][6] The subsequent conversion of the resulting cyclohexanecarboxylic acid to a primary amide is a more conventional transformation, for which several reliable methods exist. We will present protocols for both a classic, high-yielding acid chloride route and a milder, direct coupling method.

Overall Synthetic Strategy

The transformation from 4-hydroxybenzoic acid to 4-hydroxycyclohexane-1-carboxamide is achieved through two key sequential reactions:

-

Ring Hydrogenation: The aromatic ring of the starting material is saturated via catalytic hydrogenation to form the intermediate, 4-hydroxycyclohexanecarboxylic acid.

-

Amidation: The carboxylic acid functional group of the intermediate is converted into a primary amide to yield the final product.

Caption: Overall two-step synthetic pathway.

Part I: Catalytic Hydrogenation of 4-Hydroxybenzoic Acid

The dearomatization of benzoic acids is a challenging transformation due to the resonance energy of the benzene ring and potential catalyst poisoning by the carboxyl group.[6][7] High pressure and temperature are often necessary.[8] The choice of catalyst is critical for achieving high conversion and selectivity. While various transition metal catalysts like Rhodium, Ruthenium, Platinum, and Palladium are active, Ruthenium on carbon (Ru/C) has been shown to be particularly effective for the hydrogenation of p-hydroxybenzoic acid.[8][9]

Protocol 1.1: Ruthenium-Catalyzed Hydrogenation

This protocol is adapted from established industrial methods for the hydrogenation of p-hydroxybenzoic acid.[9] It employs a high-pressure reactor (autoclave) to achieve the necessary conditions for complete saturation of the aromatic ring.

Caption: Experimental workflow for hydrogenation.

Materials:

-

4-Hydroxybenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Deionized Water

-

Nitrogen (N₂) and Hydrogen (H₂) gas

-

High-pressure autoclave with magnetic stirring and temperature control

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

-

Reactor Charging: Into a suitable high-pressure autoclave, add 4-hydroxybenzoic acid (1.0 eq), 5% Ru/C catalyst (typically 3-5 wt% relative to the substrate), and deionized water as the solvent (approx. 3-5 mL per gram of substrate).[9]

-

System Purging: Seal the autoclave securely. Purge the system first with nitrogen gas to remove air, followed by several purges with hydrogen gas. This step is critical for safety and to ensure an inert atmosphere for the reaction.

-

Reaction Conditions: Begin stirring and heat the mixture to 120-140°C. Once the target temperature is reached, pressurize the reactor with hydrogen gas to 5-10 MPa (approx. 725-1450 psi).

-

Reaction Monitoring: Maintain the temperature and pressure with vigorous stirring for 8-12 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with additional water or methanol. Filter the mixture through a pad of Celite to completely remove the heterogeneous Ru/C catalyst. Wash the filter cake with the same solvent to ensure complete recovery of the product.

-

Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-hydroxycyclohexanecarboxylic acid as a mixture of cis and trans isomers. The product can be purified further by recrystallization if necessary.[9]

Part II: Amidation of 4-Hydroxycyclohexanecarboxylic Acid

The conversion of a carboxylic acid to a primary amide can be accomplished through several routes. The most common laboratory method involves activating the carboxylic acid, typically by converting it to an acyl chloride, which then readily reacts with ammonia.[10][11] An alternative approach uses a coupling agent to facilitate direct amide bond formation in a one-pot reaction, avoiding the use of harsh halogenating agents.[12]

Protocol 2.1: Two-Step Amidation via Acyl Chloride

This robust, high-yielding method proceeds in two distinct steps: (1) formation of 4-hydroxycyclohexanecarbonyl chloride using a halogenating agent like thionyl chloride (SOCl₂), and (2) nucleophilic acyl substitution with aqueous ammonia.

Caption: Workflow for the acyl chloride amidation route.

Materials:

-

4-Hydroxycyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Concentrated aqueous ammonia (NH₄OH)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), suspend or dissolve 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in an anhydrous inert solvent like DCM. Add a catalytic drop of DMF. Slowly add thionyl chloride (1.2-1.5 eq) to the mixture. Heat the reaction to reflux for 2-3 hours until gas evolution ceases.

-

Isolation of Acyl Chloride: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-hydroxycyclohexanecarbonyl chloride is often used directly in the next step without further purification.

-

Amination: Dissolve the crude acyl chloride in an aprotic solvent like THF. In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

-

Reaction: Slowly add the acyl chloride solution to the cold, stirred ammonia solution. A white precipitate of the amide will form. The formation of HCl as a byproduct is neutralized by the excess ammonia.[13][14]

-

Work-up and Purification: Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-hydroxycyclohexane-1-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2.2: Direct Amidation using a Coupling Agent

This method provides a milder, one-pot alternative to the acyl chloride route, using a dehydrating agent to directly couple the carboxylic acid with an ammonia source. Dicyclohexylcarbodiimide (DCC) is a classic choice for this transformation.[12]

Materials:

-

4-Hydroxycyclohexanecarboxylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Ammonium chloride (NH₄Cl)

-

A mild base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a solution of 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM, add ammonium chloride (1.1 eq) and triethylamine (1.1 eq). Stir the mixture for 10-15 minutes.

-

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by recrystallization or column chromatography to remove any remaining traces of DCU.

Data Summary